3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-1-(3,4-dimethylphenyl)thiourea
Description
3-{[4,6-Bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-1-(3,4-dimethylphenyl)thiourea is a thiourea-functionalized triazine derivative characterized by a central 1,3,5-triazine core substituted with two pyrrolidinyl groups at the 4- and 6-positions. The thiourea moiety is linked to the triazine via an amino group at the 2-position, while the 3,4-dimethylphenyl group is attached to the thiourea nitrogen. This structural configuration confers unique electronic and steric properties, making it a candidate for applications in catalysis, materials science, or medicinal chemistry. The pyrrolidinyl substituents likely enhance solubility in organic solvents compared to bulkier or more polar groups, while the thiourea group may facilitate hydrogen bonding interactions .
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N8S/c1-14-7-8-16(13-15(14)2)21-20(29)26-25-17-22-18(27-9-3-4-10-27)24-19(23-17)28-11-5-6-12-28/h7-8,13H,3-6,9-12H2,1-2H3,(H2,21,26,29)(H,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCARNYPOCVISJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NNC2=NC(=NC(=N2)N3CCCC3)N4CCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-1-(3,4-dimethylphenyl)thiourea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazine Core: The triazine core can be synthesized by reacting cyanuric chloride with pyrrolidine under controlled conditions.
Attachment of the Amino Group: The amino group is introduced by reacting the triazine intermediate with an appropriate amine.
Formation of the Thiourea Moiety: The final step involves the reaction of the intermediate with 3,4-dimethylphenyl isothiocyanate to form the desired thiourea compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-1-(3,4-dimethylphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Scientific Research Applications
3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-1-(3,4-dimethylphenyl)thiourea has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-1-(3,4-dimethylphenyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
Key Compounds for Comparison:
(S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-(2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-4,6-dimethylphenyl)naphthalen-2-yl)thiourea (13) Substituents: Trifluoromethylphenyl groups on thiourea and triazine. Properties: High synthetic yield (96%), chiral center with optical rotation ([α]D²³ = -111.1), electron-withdrawing CF₃ groups enhance stability but reduce solubility in polar solvents .
Ethyl 1-(4,6-bis(phenylamino)-1,3,5-triazin-2-yl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Substituents: Phenylamino groups on triazine, tetrahydropyrimidine ring. Properties: Synthesized via Bi(NO₃)₃-catalyzed multicomponent reaction; the phenylamino groups may reduce steric hindrance compared to pyrrolidinyl substituents .
4,6-Bis(morpholino)-1,3,5-triazine Derivatives (e.g., Compound 19) Substituents: Morpholino groups (six-membered oxygen-containing rings). Properties: Morpholino groups increase polarity and hydrogen-bonding capacity versus pyrrolidinyl (five-membered, non-oxygenated). This affects solubility and reactivity in cross-coupling reactions .
Physicochemical Properties
- Molecular Weight Comparison: Target Compound: Estimated ~500–550 g/mol (based on structure). USP Iscotrizinol Related Compound C: 708.89 g/mol (bulky ester and tert-butylcarbamoyl groups) . Compound 13: ~800–850 g/mol (trifluoromethylphenyl and naphthalene groups) .
- Solubility: Pyrrolidinyl groups in the target compound likely improve organic solubility vs. morpholino (more polar) or phenylamino (less basic) analogs.
Functional and Application Differences
- Catalysis: Compound 13’s chiral thiourea motif is used in asymmetric organocatalysis, whereas the target compound’s application is unreported but may align with hydrogen-bond-donor catalysis .
- Materials Science: Bis(morpholino-triazine) derivatives (e.g., Compound 19) are intermediates for polymers or pharmaceuticals, while USP iscotrizinol analogs function as UV absorbers .
- Biological Activity: Thiourea derivatives with trifluoromethyl groups (Compound 13) may exhibit enhanced bioactivity due to lipophilicity, whereas the target compound’s 3,4-dimethylphenyl group could modulate pharmacokinetics .
Research Findings and Trends
- Substituent Impact: Pyrrolidinyl groups balance steric bulk and solubility better than morpholino or phenylamino groups, as seen in synthesis scalability and solvent compatibility .
- Thiourea vs.
- Industrial Relevance: Triazine-based UV stabilizers (e.g., TINUVIN®) prioritize halogenated or alkoxy substituents, whereas the target compound’s pyrrolidinyl-thiourea structure suggests niche applications in catalysis or drug design .
Biological Activity
The compound 3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-1-(3,4-dimethylphenyl)thiourea is a thiourea derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- Pyrrolidine rings : Contributing to its interaction with biological targets.
- Triazine moiety : Enhancing stability and bioactivity.
- Thiourea linkage : Known for various biological activities.
The IUPAC name of the compound is This compound , with a molecular formula of and a molecular weight of 350.46 g/mol.
Antimicrobial Activity
Thioureas have been reported to exhibit significant antimicrobial properties. In studies involving similar thiourea derivatives:
- Compounds demonstrated potent inhibition against various bacteria and fungi.
- Minimum inhibitory concentration (MIC) values were often in the low microgram range, indicating strong antimicrobial efficacy .
Anticancer Properties
Research has indicated that thiourea derivatives can exhibit anticancer activity. For instance:
- A study highlighted that certain thioureas showed cytotoxic effects against cancer cell lines such as A431 and Jurkat cells.
- The IC50 values for these compounds were lower than those for standard chemotherapeutic agents like doxorubicin .
The biological effects of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes. For example, thioureas have shown to inhibit DNA gyrase and topoisomerase IV in bacterial cells .
- Cellular Interaction : The pyrrolidine and triazine components facilitate binding to cellular receptors or enzymes, modulating their activity and leading to various biological responses.
Structure-Activity Relationship (SAR)
The SAR studies of thiourea derivatives indicate that:
- The presence of specific functional groups significantly influences biological activity.
- Modifications on the phenyl ring (e.g., dimethyl substitutions) enhance cytotoxicity against cancer cells .
A comparative analysis of various thiourea derivatives reveals that structural variations can lead to marked differences in their biological profiles.
| Compound | Structure | Biological Activity | MIC/IC50 Values |
|---|---|---|---|
| Compound A | Thiourea with phenyl ring | Antibacterial | MIC = 0.78 µg/mL |
| Compound B | Thiourea with pyrrolidine | Anticancer (Jurkat cells) | IC50 < 10 µM |
| Compound C | Simple thiourea | Antifungal | MIC = 2.5 µg/mL |
Case Studies
Several studies have reported on the efficacy of thioureas similar to the compound :
- Antibacterial Study : A series of thioureas were tested against Staphylococcus aureus, showing remarkable antibacterial properties with MIC values ranging from 0.78 to 3.125 µg/mL .
- Cytotoxicity Assessment : Research involving various cancer cell lines demonstrated that specific modifications in the thiourea structure led to enhanced cytotoxic effects compared to traditional drugs .
- Mechanistic Insights : Molecular dynamics simulations have been employed to understand how these compounds interact with target proteins at the molecular level, revealing essential binding interactions that contribute to their biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
